molecular formula C11H11N B14322905 4-Phenyl-2,3-dihydropyridine CAS No. 106341-02-0

4-Phenyl-2,3-dihydropyridine

Cat. No.: B14322905
CAS No.: 106341-02-0
M. Wt: 157.21 g/mol
InChI Key: IYSZUXJTMIETGK-UHFFFAOYSA-N
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Description

4-Phenyl-2,3-dihydropyridine is a heterocyclic compound that belongs to the class of dihydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and two double bondsDihydropyridines are well-known for their biological activities, particularly as calcium channel blockers, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-2,3-dihydropyridine can be synthesized using various methods. One common approach is the Hantzsch dihydropyridine synthesis, which involves the cyclization of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction typically occurs under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as p-toluenesulfonic acid can be employed to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-2,3-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-2,3-dihydropyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: It is used in studies related to calcium channel modulation and signal transduction.

    Medicine: As a calcium channel blocker, it is investigated for its potential in treating hypertension and cardiovascular diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 4-Phenyl-2,3-dihydropyridine involves its role as a calcium channel blocker. It binds to and inhibits voltage-gated L-type calcium channels on smooth muscle cells of arterial blood vessels. This inhibition prevents calcium ions from entering the cells, leading to vasodilation and a subsequent decrease in blood pressure. The compound’s interaction with these channels reduces vascular resistance and cardiac workload .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-2,3-dihydropyridine stands out due to its specific structure, which allows it to act effectively as a calcium channel blocker. Its phenyl group enhances its lipophilicity, improving its interaction with lipid membranes and increasing its biological activity compared to other dihydropyridines .

Properties

CAS No.

106341-02-0

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

4-phenyl-2,3-dihydropyridine

InChI

InChI=1S/C11H11N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-6,8H,7,9H2

InChI Key

IYSZUXJTMIETGK-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC=C1C2=CC=CC=C2

Origin of Product

United States

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